molecular formula C16H15N3O3S B5795979 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B5795979
M. Wt: 329.4 g/mol
InChI Key: KUSXDXIUJLLLEI-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a furan moiety and a 4-methoxyphenyl ethanone group. Its synthesis likely follows a multi-step procedure involving:

Formation of the triazole core: Hydrazinecarbothioamide derivatives are cyclized under basic conditions (e.g., aqueous NaOH) to yield 1,2,4-triazole-3-thiones .

Sulfanyl group introduction: The thione intermediate reacts with α-halogenated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in the presence of sodium ethoxide to form the sulfanyl linkage .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-19-15(14-4-3-9-22-14)17-18-16(19)23-10-13(20)11-5-7-12(21-2)8-6-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXDXIUJLLLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, dihydrotriazole derivatives, and various substituted methoxyphenyl derivatives .

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features

  • Triazole ring: The 1,2,4-triazole core is a heterocyclic scaffold known for metabolic stability and diverse bioactivity.
  • 4-Methoxyphenyl group : The methoxy group contributes to lipophilicity and may influence pharmacokinetics.
Structural Analogues and Their Properties

The following table summarizes Compound A and structurally related derivatives, highlighting substituent variations and their impact on physicochemical and biological properties:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Biological Activities Reference
Compound A R1 = Furan-2-yl, R2 = Methyl, R3 = 4-OCH3-Ph 383.43 g/mol Antifungal, Antioxidant (predicted)
2-{[5-(2-Hydroxyphenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Methoxyphenyl)ethanone R1 = 2-OH-Ph, R2 = Methyl, R3 = 4-OCH3-Ph 355.41 g/mol Moderate antifungal activity
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Methylphenyl)ethanone R1 = 4-Cl-Ph, R2 = 4-CH3-Ph, R3 = 4-CH3-Ph 476.49 g/mol Antibacterial
1-(4-Fluorophenyl)-2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)thio)ethanone R1 = NH-Et-(4-OCH3-Ph), R2 = Ph, R3 = 4-F-Ph 476.55 g/mol Anticancer (19.6% glioblastoma cell viability)
Key Findings from Comparative Studies

Halogenated derivatives (e.g., 4-Cl-Ph in ) show improved antibacterial activity but reduced solubility, limiting bioavailability. Fluorinated analogues (e.g., 4-F-Ph in ) exhibit superior anticancer activity, likely due to metabolic resistance and enhanced target binding.

Role of the Sulfanyl Linkage :

  • The sulfanyl (-S-) group in Compound A and its analogues improves membrane permeability compared to oxygen or nitrogen-linked derivatives .

Phenyl vs. Alkyl groups: Phenyl-substituted triazoles (e.g., ) show higher anticancer activity than alkyl-substituted variants, possibly due to π-π stacking interactions.

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